tert-Butyl 4-(3-amino-5-fluorophenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-amino-5-fluorophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to a piperidine ring
Preparation Methods
The synthesis of tert-Butyl 4-(3-amino-5-fluorophenyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Protection of the Amino Group: The amino group is often protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps.
Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(3-amino-5-fluorophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
tert-Butyl 4-(3-amino-5-fluorophenyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a tool compound in biological studies to investigate the effects of piperidine derivatives on cellular processes.
Chemical Synthesis: The compound is utilized in organic synthesis as a building block for the construction of more complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-amino-5-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
tert-Butyl 4-(3-amino-5-fluorophenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has a similar structure but with an aminomethyl group instead of an amino group.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is a precursor in the synthesis of fentanyl analogues.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23FN2O2 |
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Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 4-(3-amino-5-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-6-4-11(5-7-19)12-8-13(17)10-14(18)9-12/h8-11H,4-7,18H2,1-3H3 |
InChI Key |
ORTYYYUKCYYOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC(=C2)F)N |
Origin of Product |
United States |
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